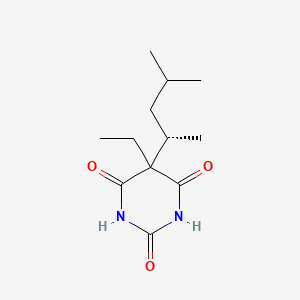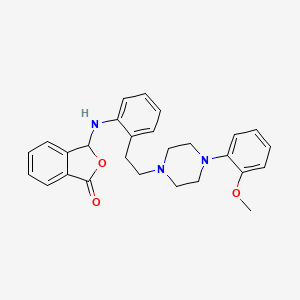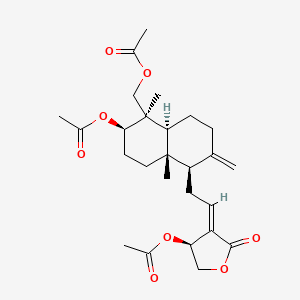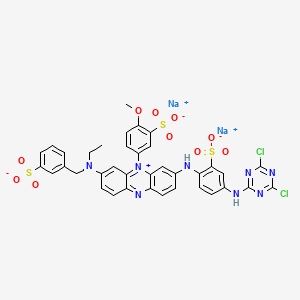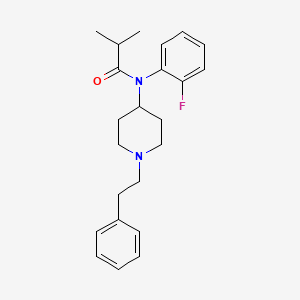
Ortho-fluoroisobutyryl fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-fluoroisobutyryl fentanyl is a synthetic opioid analgesic that is structurally related to fentanyl. It is known for its potent analgesic properties and has been categorized as a Schedule I controlled substance in the United States . The compound’s IUPAC name is N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide . It is often used in research and forensic applications due to its high potency and the need to understand its effects and potential risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho-fluoroisobutyryl fentanyl typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a common structure in many fentanyl analogs.
Introduction of the Fluorophenyl Group:
Formation of the Isobutyramide Group: Finally, the isobutyramide group is introduced by reacting the intermediate with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ortho-fluoroisobutyryl fentanyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Scientific Research Applications
Ortho-fluoroisobutyryl fentanyl is used in various scientific research applications, including:
Mechanism of Action
Ortho-fluoroisobutyryl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to a reduction in the release of neurotransmitters such as noradrenaline, resulting in analgesia and sedation . The compound’s high affinity for the mu-opioid receptor is responsible for its potent analgesic effects .
Comparison with Similar Compounds
Ortho-fluoroisobutyryl fentanyl is similar to other fentanyl analogs such as:
4-Fluoroisobutyrylfentanyl: This compound is a structural isomer of this compound and has similar analgesic properties.
Orthofluorofentanyl: Another analog with a fluorine atom in the ortho position, known for its potent opioid effects.
Furanylfentanyl: A fentanyl analog with a furan ring, known for its high potency and similar pharmacological effects.
The uniqueness of this compound lies in its specific structural modifications, which result in distinct pharmacological properties and metabolic pathways .
Properties
CAS No. |
2351142-33-9 |
|---|---|
Molecular Formula |
C23H29FN2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H29FN2O/c1-18(2)23(27)26(22-11-7-6-10-21(22)24)20-13-16-25(17-14-20)15-12-19-8-4-3-5-9-19/h3-11,18,20H,12-17H2,1-2H3 |
InChI Key |
NEWBKHYGTFTPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


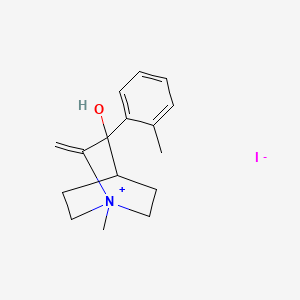
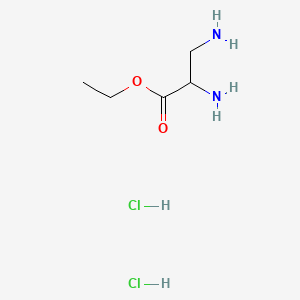
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)

![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
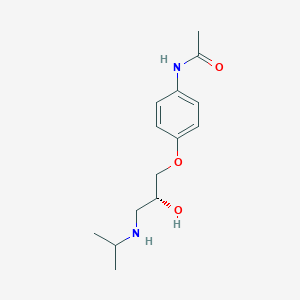
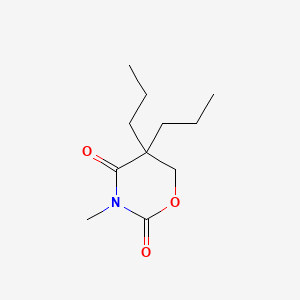
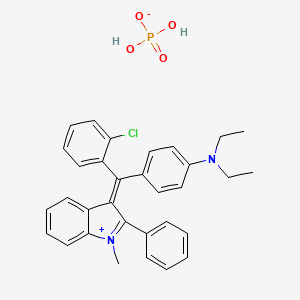
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
